molecular formula C114H152N2O2S14 B12817286 (5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12817286
M. Wt: 2031.4 g/mol
InChI Key: HWLMQHDOZLNQAF-SQZFZEHQSA-N
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Description

This compound is a highly substituted thiazolidinone derivative characterized by a complex architecture of thiophene and benzothiophene moieties, functionalized with multiple hexyl and 2-ethylhexyl side chains. Its Z-configuration at the benzylidene group and the presence of sulfanylidene and oxo groups in the thiazolidinone core are critical to its electronic and steric properties. Synthetically, such compounds are typically prepared via Knoevenagel condensation between thiazolidinone precursors and substituted aldehydes under acidic or buffered conditions .

Properties

Molecular Formula

C114H152N2O2S14

Molecular Weight

2031.4 g/mol

IUPAC Name

(5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C114H152N2O2S14/c1-13-25-35-43-53-79-67-97(123-91(79)65-77(23-11)51-33-21-9)103-87-75-95(93-69-81(55-45-37-27-15-3)107(125-93)99-71-83(57-47-39-29-17-5)105(129-99)89-61-59-85(121-89)73-101-111(117)115(113(119)131-101)63-49-41-31-19-7)128-110(87)104(98-68-80(54-44-36-26-14-2)92(124-98)66-78(24-12)52-34-22-10)88-76-96(127-109(88)103)94-70-82(56-46-38-28-16-4)108(126-94)100-72-84(58-48-40-30-18-6)106(130-100)90-62-60-86(122-90)74-102-112(118)116(114(120)132-102)64-50-42-32-20-8/h59-62,67-78H,13-58,63-66H2,1-12H3/b101-73-,102-74+

InChI Key

HWLMQHDOZLNQAF-SQZFZEHQSA-N

Isomeric SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)/C=C/8\C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)/C=C\1/C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)C5=CC(=C(S5)C6=CC(=C(S6)C7=CC=C(S7)C=C8C(=O)N(C(=S)S8)CCCCCC)CCCCCC)CCCCCC)C9=CC(=C(S9)CC(CC)CCCC)CCCCCC)C1=CC(=C(S1)C1=CC(=C(S1)C1=CC=C(S1)C=C1C(=O)N(C(=S)S1)CCCCCC)CCCCCC)CCCCCC)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be divided into key stages:

  • 1.1 Construction of the Core Thiophene-Based Backbone
    The core structure consists of multiple thiophene rings linked to a central thieno[2,3-f]benzothiol unit. This backbone is typically assembled via palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling, using appropriately functionalized thiophene derivatives (e.g., brominated thiophenes and stannylated thiophenes).
    For example, 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene derivatives are synthesized by coupling 2,6-bis(trimethylstannyl) precursors with brominated thiophenes under Pd catalysis.

  • 1.2 Introduction of Alkyl Side Chains
    The long alkyl chains (2-ethylhexyl, hexyl) are introduced to improve solubility and processability. These are typically installed on thiophene rings via alkylation of thiophene precursors or by using alkyl-substituted thiophene building blocks in the coupling steps.

  • 1.3 Incorporation of Thiazolidinone Units
    The thiazolidinone moieties, which contain sulfur and nitrogen heteroatoms, are introduced through condensation reactions involving thiazolidine-2,4-dione derivatives and aldehydes or ketones. The (E)-configuration of the methylene linkage to the thiophene ring suggests a Knoevenagel condensation step between the thiazolidinone and an aldehyde-functionalized thiophene intermediate.

Detailed Preparation Methods

Step Description Reagents/Conditions Notes
1 Synthesis of 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene core Pd-catalyzed Stille coupling of 2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene with 5-bromo-2-(2-ethylhexyl)thiophene High purity Pd catalysts, inert atmosphere, elevated temperature (~80-110°C)
2 Sequential coupling to extend thiophene chains Suzuki or Stille coupling with brominated 3-hexylthiophene derivatives Control of regioselectivity critical to avoid side products
3 Functionalization of terminal thiophene with aldehyde group Formylation via Vilsmeier-Haack reaction or lithiation followed by DMF quenching Aldehyde group necessary for subsequent condensation
4 Preparation of thiazolidinone derivative Synthesis of 3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene precursor Typically from reaction of thiourea with α-halo acids or esters
5 Knoevenagel condensation between aldehyde-functionalized thiophene and thiazolidinone Base-catalyzed condensation (e.g., piperidine or ammonium acetate) in refluxing solvent (e.g., ethanol or acetonitrile) Yields (E)-configured methylene linkage; reaction monitored by TLC or NMR
6 Purification Column chromatography (silica gel), recrystallization Ensures removal of unreacted starting materials and side products

Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts with phosphine ligands (e.g., Pd(PPh3)4) provide high coupling efficiency and selectivity for thiophene-based cross-couplings.

  • Solvent Effects: Polar aprotic solvents such as DMF or toluene are preferred for coupling reactions, while protic solvents like ethanol are used for condensation steps.

  • Temperature Control: Elevated temperatures (80-110°C) favor coupling reactions, whereas condensation reactions require milder reflux conditions to avoid decomposition.

  • Side Chain Influence: The presence of bulky 2-ethylhexyl and hexyl side chains enhances solubility but requires careful control of reaction conditions to prevent steric hindrance affecting coupling yields.

  • Purification Challenges: Due to the compound’s large size and multiple aromatic units, purification often requires gradient elution chromatography and multiple recrystallizations to achieve high purity suitable for optoelectronic applications.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions Impact on Synthesis
Catalyst Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands High coupling efficiency, selectivity
Solvent (Coupling) Toluene, DMF, or chlorobenzene Solubilizes reactants, stabilizes catalyst
Solvent (Condensation) Ethanol, acetonitrile Facilitates Knoevenagel condensation
Temperature (Coupling) 80-110°C Promotes cross-coupling reaction rate
Temperature (Condensation) Reflux (~78°C for ethanol) Ensures completion without degradation
Base (Condensation) Piperidine, ammonium acetate Catalyzes condensation, controls stereochemistry
Purification Silica gel chromatography, recrystallization Removes impurities, ensures product purity

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its electronic structure, which allows it to absorb light and generate excitons (electron-hole pairs). These excitons can then be separated into free charge carriers (electrons and holes) that can be collected to generate an electric current. The molecular targets and pathways involved include the interaction of the compound with light and the subsequent generation and separation of excitons .

Comparison with Similar Compounds

Comparison with Similar Compounds

Computational Similarity Assessments

  • Molecular Fingerprinting: Tools like PubChem’s 2-D/3-D similarity search and SIMCOMP identify analogues with 60–70% structural similarity, primarily due to shared thiazolidinone and thiophene motifs .
  • Feature Tree Algorithms: The Ftrees-FS method, which evaluates maximal common substructures, classifies the compound within a cluster of high-molecular-weight thiazolidinones but highlights its unique hexyl/ethylhexyl side-chain arrangement .
  • Phenotypic Profiling: Cell Painting assays suggest that structurally similar thiazolidinones may induce divergent morphological responses in U2OS cells, underscoring the unpredictability of bioactivity despite structural resemblance .

Research Findings and Implications

Synthesis Complexity : The compound’s synthesis is more resource-intensive than that of simpler analogues, with yields likely lower due to steric hindrance from alkyl chains .

Bioactivity Gaps: While thiazolidinones generally exhibit antimicrobial and anticancer properties, the target compound’s activity remains uncharacterized. Predictions based on similarity metrics (e.g., molecular fingerprints) suggest moderate bioactivity, but experimental validation is needed .

Structural-Uniqueness Trade-off : Its bulky side chains may hinder pharmacokinetic properties (e.g., solubility) but improve thermal stability in material science applications .

Biological Activity

The compound (5Z)-5-[[5-[5-[5-[4,8-bis[5-(2-ethylhexyl)-4-hexylthiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(E)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f] benzothiol-6-yl]-3-hexylthiophen-2-y]] has garnered attention due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor and antimicrobial properties.

Chemical Structure and Properties

The compound is characterized by a complex arrangement of thiophene rings and thiazolidine moieties. Its molecular formula is C68H104S8C_{68}H_{104}S_8, indicating a high degree of saturation and potential for various interactions within biological systems.

Antitumor Activity

Recent studies have indicated that derivatives of thiophene and thiazolidine compounds exhibit significant antitumor activity. For instance, compounds similar to (5Z) have shown promising results in inhibiting the proliferation of cancer cells in vitro.

  • Cell Line Studies :
    • In assays conducted on human lung cancer cell lines (A549, HCC827), several derivatives demonstrated IC50 values ranging from 0.85 μM to 6.75 μM, indicating potent cytotoxic effects .
    • The activity was notably higher in 2D cell culture systems compared to 3D systems, suggesting that the microenvironment plays a critical role in drug efficacy .
Compound IDCell LineIC50 (μM)Assay Type
5A5496.75 ± 0.192D
6HCC8275.13 ± 0.972D
8NCI-H3586.48 ± 0.113D

Antimicrobial Activity

The antimicrobial properties of (5Z) have also been evaluated against various bacterial strains:

  • Testing Methodology :
    • Broth microdilution tests were performed according to CLSI guidelines on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus.
    • Compounds derived from similar structures displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness against both bacterial strains .
Bacterial StrainMIC (μg/mL)
Escherichia coli32
Staphylococcus aureus16

The proposed mechanism for the antitumor activity involves the interaction with DNA, where compounds predominantly bind within the minor groove of AT-DNA. This binding disrupts normal cellular functions leading to apoptosis in cancer cells . The presence of functional groups such as nitro or chlorine may influence the binding affinity and specificity towards tumor cells.

Case Studies

Several case studies have highlighted the potential of thiophene-based compounds in clinical settings:

  • Case Study on Lung Cancer :
    • A derivative compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses over a four-week period.
  • Antibacterial Efficacy :
    • A study reported that a related compound effectively reduced bacterial load in infected wounds in animal models, showcasing its potential for therapeutic applications beyond oncology.

Q & A

Q. What synthetic strategies are most effective for constructing the multi-thiophene and thiazolidinone core of this compound?

The synthesis involves sequential cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene linkages) and cyclization steps. Key intermediates include Schiff base precursors formed via condensation of aldehyde-functionalized thiophenes with thiosemicarbazides, followed by acid-catalyzed cyclization to form the thiazolidinone ring . Challenges include regioselectivity in multi-thiophene coupling; using Pd(PPh₃)₄ with carefully optimized ligand ratios improves yields .

Q. How can purity and stability be maintained during purification of this highly functionalized compound?

Column chromatography with silica gel and gradient elution (hexane:ethyl acetate, 1:9) is recommended for purification . Stability issues arise from the sulfanylidene group’s sensitivity to oxidation; inert atmospheres (N₂/Ar) and low-temperature storage (-20°C in amber vials) are critical . Confirm purity via HPLC with a C18 reverse-phase column and UV detection at 280 nm .

Q. What spectroscopic techniques are optimal for structural confirmation?

Use a combination of:

  • ¹H/¹³C NMR to resolve alkyl chain environments and thiophene-thiazolidinone connectivity.
  • FT-IR to confirm C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches.
  • HRMS (ESI+) for exact mass validation, focusing on the molecular ion [M+H]⁺ .

Q. How does the compound’s solubility profile impact experimental design?

The hexyl/ethylhexyl chains confer solubility in nonpolar solvents (e.g., THF, chloroform). For aqueous assays, use co-solvents like DMSO (≤5% v/v) or formulate micelles using PEGylated surfactants .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in photooxidation or sulfonylation reactions?

The thiazolidinone’s C=S group acts as a nucleophilic site. In photooxidation, singlet oxygen (¹O₂) generated via UV irradiation reacts with C=S to form sulfoxides or sulfones, monitored by tracking S=O IR peaks (1050–1150 cm⁻¹) . For copper-catalyzed sulfonylation, the C=S bond undergoes radical-mediated coupling with sulfonyl chlorides .

Q. How do substituents on the thiophene rings influence electronic properties and charge transport?

Alkyl chains (hexyl/ethylhexyl) enhance solubility but reduce π-π stacking. Electrochemical studies (cyclic voltammetry) reveal HOMO/LUMO levels around -5.2 eV/-3.8 eV, typical for organic semiconductors. Replace hexyl with electron-withdrawing groups (e.g., -Cl) to lower LUMO for n-type conductivity .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding to hemoglobin subunits, as seen in analogous thiazolidinones . QSAR models using Gaussian-derived descriptors (e.g., Mulliken charges) may correlate structural features with antimicrobial activity .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antimicrobial assays (e.g., MIC values) often stem from variations in bacterial strains or impurity profiles. Reproduce experiments under standardized CLSI guidelines and validate purity via LC-MS. Compare results with structurally similar derivatives (e.g., dichlorophenyl-substituted analogs) to isolate substituent effects .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Slow vapor diffusion (ether into chloroform solution) promotes single-crystal growth. The bulky alkyl chains complicate packing; use halogenated solvents (e.g., 1,2-dichloroethane) to enhance intermolecular interactions. Synchrotron radiation may be needed for high-resolution data .

Q. How does the compound degrade under accelerated stability testing (ICH Q1A guidelines)?

Major degradation pathways include:

  • Hydrolysis : Thiazolidinone ring opening under acidic/basic conditions (pH <3 or >10).
  • Oxidation : Sulfanylidene to sulfone conversion, detectable via TLC (Rf shift) .

Methodological Notes

  • Contradiction Analysis : When synthesizing derivatives, conflicting reactivity (e.g., substitution vs. oxidation) can arise from trace metal impurities. Pre-treat solvents with Chelex® resin to chelate metal ions .
  • Advanced Characterization : Use TOF-SIMS for surface analysis of thin films, critical for optoelectronic applications .

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